3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
CAS No.:
Cat. No.: VC13732666
Molecular Formula: C14H12F3NO
Molecular Weight: 267.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12F3NO |
|---|---|
| Molecular Weight | 267.25 g/mol |
| IUPAC Name | 2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline |
| Standard InChI | InChI=1S/C14H12F3NO/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8H,18H2,1H3 |
| Standard InChI Key | MYTDITNLEJBDEY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline, reflects its biphenyl core with substituents at specific positions. The methoxy group (-OCH₃) at the 3-position and trifluoromethyl group (-CF₃) at the 3'-position introduce steric and electronic effects that influence reactivity and intermolecular interactions. The amino group (-NH₂) at the 4-position provides a site for further functionalization, such as amidation or Schiff base formation.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂F₃NO | |
| Molecular Weight | 267.25 g/mol | |
| IUPAC Name | 2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline | |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N | |
| InChIKey | MYTDITNLEJBDEY-UHFFFAOYSA-N |
Electronic and Steric Effects
The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the adjacent benzene ring and enhancing resistance to metabolic degradation. Conversely, the methoxy group donates electrons through resonance, creating a push-pull electronic configuration that may influence photophysical properties in materials applications. The amino group’s lone pair enables participation in hydrogen bonding and coordination chemistry, broadening its utility in supramolecular systems.
Synthesis and Preparation
Table 2: Representative Synthesis Steps
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 3-bromo-4-methoxyaniline + 3-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | ~65% |
| 2 | Nitro reduction (if applicable) | H₂/Pd-C, EtOH | >90% |
Alternative Pathways
Recent advances in amine-catalyzed metal-free synthesis offer eco-friendly routes for trifluoromethylated aromatics. For example, Peng et al. demonstrated that tertiary amines can mediate the regioselective functionalization of CF₃-substituted benzenes under mild conditions . Adapting such methods could streamline the production of this compound while avoiding transition-metal residues.
Physicochemical Properties
Spectroscopic Characterization
While experimental spectra are unavailable, predicted data include:
-
¹H NMR: Aromatic protons near δ 6.8–7.6 ppm, methoxy singlet at δ 3.8 ppm, and amino protons at δ 5.2 ppm (broad).
-
¹³C NMR: CF₃ carbon at ~125 ppm (q, J = 270 Hz), methoxy carbon at δ 55 ppm.
-
IR: N-H stretch (~3400 cm⁻¹), C-F stretches (1100–1200 cm⁻¹) .
Applications in Pharmaceutical Research
Drug Discovery
The trifluoromethyl group is a hallmark of bioactive molecules, improving pharmacokinetics by enhancing metabolic stability and membrane permeability. This compound’s scaffold resembles Celecoxib (a COX-2 inhibitor), suggesting potential as a anti-inflammatory agent. Further functionalization could yield analogs targeting kinases or G-protein-coupled receptors.
Agrochemistry
In agrochemicals, the CF₃ group confers resistance to photodegradation, a desirable trait for herbicides and fungicides. Derivatives of this compound might act as enzyme inhibitors in plant pathogens, analogous to Trifloxystrobin.
Materials Science Applications
Organic Electronics
Biphenyl derivatives are key components in OLEDs and liquid crystals. The electron-deficient CF₃ group could facilitate electron transport in emissive layers, while the methoxy group might tune emission wavelengths. Preliminary studies on similar compounds show luminescence maxima in the blue-green region.
Supramolecular Chemistry
The amino group enables self-assembly into hydrogen-bonded networks or coordination polymers. Such structures have applications in gas storage, catalysis, and sensors. For instance, Cu(II) complexes of analogous amines exhibit catalytic activity in oxidation reactions.
Challenges and Future Directions
Synthetic Optimization
Current yields (~65%) from Suzuki-Miyaura coupling could be improved via microwave-assisted synthesis or flow chemistry. Additionally, enantioselective routes may be needed if chiral centers are introduced in derivatives.
Biological Profiling
In vitro toxicity and ADMET studies are critical next steps. Computational models predict moderate hepatotoxicity due to the aromatic amine moiety, necessitating experimental validation .
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